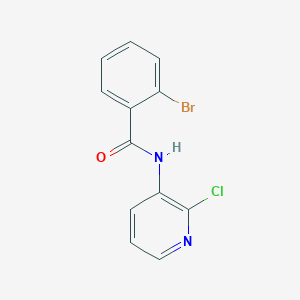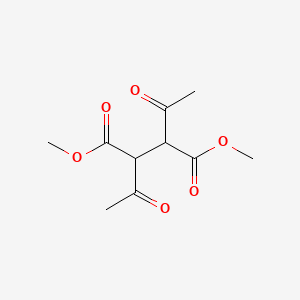
Derpanicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Derpanicate is a cholesterol inhibitor developed for the treatment of hyperlipidaemia. Its molecular formula is C46H54N8O12S2, and it has a molecular weight of 975.097. The compound was initially developed by Edmond Pharma SRL, but its preregistration was discontinued in Italy and Switzerland .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Derpanicate involves multiple steps, including the esterification of nicotinic acid with N,N’-dithio-bis(ethyleneiminocarbonylethylene) and subsequent reactions with ®-2,4-dihydroxy-3,3-dimethylbutyramide. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to maintain consistent production rates. The process would also involve rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Derpanicate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Derivatives with increased oxygen content.
Reduction: Derivatives with reduced functional groups.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying cholesterol inhibition mechanisms.
Biology: Investigated for its effects on cellular cholesterol levels and related metabolic pathways.
Medicine: Explored as a potential treatment for hyperlipidaemia and other cholesterol-related conditions.
Industry: Potential use in the development of cholesterol-lowering drugs and related pharmaceutical products.
Mecanismo De Acción
Derpanicate exerts its effects by inhibiting cholesterol synthesis. It targets specific enzymes involved in the cholesterol biosynthesis pathway, leading to a reduction in overall cholesterol levels. The compound interacts with molecular targets such as HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Comparación Con Compuestos Similares
Atorvastatin: Another cholesterol-lowering drug that inhibits HMG-CoA reductase.
Simvastatin: Similar mechanism of action as Derpanicate, used to lower cholesterol levels.
Rosuvastatin: A potent cholesterol inhibitor with a similar target pathway.
Uniqueness of this compound: this compound is unique due to its specific molecular structure, which allows for targeted inhibition of cholesterol synthesis with potentially fewer side effects compared to other cholesterol inhibitors. Its distinct chemical composition and stereochemistry contribute to its effectiveness and specificity in reducing cholesterol levels .
Propiedades
Número CAS |
99518-29-3 |
|---|---|
Fórmula molecular |
C46H54N8O12S2 |
Peso molecular |
975.1 g/mol |
Nombre IUPAC |
[(3R)-4-[[3-[2-[2-[3-[[(2R)-3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58)/t37-,38-/m0/s1 |
Clave InChI |
MEFAKOINNJLWFO-UWXQCODUSA-N |
SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
SMILES isomérico |
CC(C)(COC(=O)C1=CN=CC=C1)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
SMILES canónico |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B1622941.png)



![2-[(6-Methylpyridin-2-yl)methyl]azepane](/img/structure/B1622947.png)









